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Compound of Interest

Compound Name: NBD Dihexadecylamine

Cat. No.: B045449 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of N-(3-nitrobenz-2-oxa-1,3-

diazol-4-yl)-1,2-dihexadecyl-sn-glycero-3-phosphoethanolamine (NBD-Dihexadecylamine) and

other structurally similar NBD-labeled lipids in flow cytometry. This fluorescent lipid probe is a

powerful tool for investigating various cellular processes, including lipid uptake and transport,

membrane fusion, lipid raft dynamics, and cell signaling.

Introduction to NBD-Labeled Lipids
NBD-labeled lipids, such as NBD-Dihexadecylamine, are fluorescent analogs of endogenous

lipids. The NBD fluorophore is attached to a lipid molecule, in this case, Dihexadecylamine,

allowing for the visualization and tracking of lipid movement and localization within cellular

membranes. The photophysical properties of the NBD group make it an excellent fluorescent

probe for a variety of membrane-related studies.[1] These probes are particularly well-suited for

flow cytometry, which enables the rapid and quantitative analysis of large cell populations.[1]

Application 1: Quantitative Analysis of Lipid Uptake
and Transport
One of the primary applications of NBD-labeled lipids in flow cytometry is the quantitative

measurement of their uptake and transport across the plasma membrane. This allows for the

characterization of lipid transporter activities and the dynamics of lipid internalization.[1]
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Data Presentation: Lipid Uptake Parameters
The following table summarizes typical parameters for an NBD-lipid uptake assay in Chinese

Hamster Ovary (CHO-K1) cells, a commonly used mammalian cell line.

Parameter Value Reference

Cell Line CHO-K1 [1]

NBD-lipid Concentration
20-80 nmol per 3 mL cell

suspension
[1]

Cell Density 1 x 10^6 cells/mL [1]

Incubation Temperature 20°C (to minimize endocytosis) [1]

Incubation Time
Time-course (e.g., 0, 5, 15, 30,

60 minutes)
[1]

Back-Extraction Agent Bovine Serum Albumin (BSA) [1]

Experimental Protocol: NBD-Lipid Uptake Assay
This protocol describes a flow cytometry-based assay to quantify the internalization of NBD-

labeled lipids.

Materials:

NBD-Dihexadecylamine (or other NBD-lipid)

Mammalian cell line (e.g., CHO-K1)

Cell culture medium

Phosphate-buffered saline (PBS)

Bovine Serum Albumin (BSA) solution (fatty acid-free)

Propidium Iodide (PI) for cell viability staining
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Flow cytometer

Procedure:

Cell Preparation: Culture cells to the desired confluency. Harvest and wash the cells with

PBS, then resuspend in culture medium at a concentration of 1 x 10^6 cells/mL.

NBD-Lipid Labeling:

Prepare a stock solution of NBD-Dihexadecylamine in a suitable organic solvent (e.g.,

ethanol or DMSO).

Add the NBD-lipid stock solution to the cell suspension to achieve the desired final

concentration (e.g., 20-80 nmol per 3 mL).

Incubate the cells with the NBD-lipid at 20°C for various time points.

Back-Extraction: To distinguish between surface-bound and internalized NBD-lipid, perform a

back-extraction step.

Incubate a subset of the labeled cells with a BSA solution (e.g., 1% w/v in PBS) for a short

period (e.g., 10 minutes on ice). BSA will remove the NBD-lipids from the outer leaflet of

the plasma membrane.

Flow Cytometry Analysis:

Stain the cells with a viability dye like Propidium Iodide (PI) to exclude dead cells from the

analysis.

Acquire data on a flow cytometer. NBD fluorescence is typically detected in the FITC

channel (Excitation: ~488 nm, Emission: ~530 nm).

Analyze the mean fluorescence intensity (MFI) of the viable cell population. The MFI of the

BSA-treated cells represents the internalized NBD-lipid.

Workflow Diagram
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Caption: Workflow for NBD-Lipid Uptake Assay.

Application 2: Monitoring Membrane Fusion Events
NBD-labeled lipids are frequently used in Fluorescence Resonance Energy Transfer (FRET)

assays to monitor membrane fusion events. In this assay, NBD-PE (donor) is used in

conjunction with a rhodamine-labeled lipid (acceptor), such as Lissamine Rhodamine B PE

(Rh-PE).

Principle of the FRET-Based Fusion Assay
When NBD-PE and Rh-PE are in close proximity within the same membrane, excitation of the

NBD donor leads to energy transfer to the rhodamine acceptor, resulting in rhodamine

emission. Upon fusion of these labeled membranes with unlabeled membranes, the average

distance between the donor and acceptor probes increases. This leads to a decrease in FRET

efficiency, which can be measured as a decrease in acceptor emission and an increase in

donor emission.[2][3]

Data Presentation: FRET Assay Parameters
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Parameter Description
Typical
Value/Range

Reference

Donor Fluorophore NBD-PE 0.5 - 1 mol% [3]

Acceptor Fluorophore Rhodamine-PE 0.5 - 1 mol% [3]

Excitation Wavelength

(Donor)
488 nm [3]

Emission Wavelength

(Donor)
~530 nm [3]

Emission Wavelength

(Acceptor)
~590 nm [3]

FRET Efficiency (Pre-

fusion)
High

Dependent on probe

density
[4]

FRET Efficiency

(Post-fusion)
Low

Decreases with probe

dilution
[4]

Experimental Protocol: Membrane Fusion FRET Assay
This protocol outlines the steps for a cell-based membrane fusion assay using flow cytometry.

Materials:

NBD-PE

Rhodamine-PE

Two cell populations (one labeled, one unlabeled)

Fusion-inducing agent (e.g., polyethylene glycol (PEG), inactivated virus)

Flow cytometer with multi-color detection capabilities

Procedure:

Labeling of Cells:
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Label one population of cells with both NBD-PE and Rhodamine-PE. Incubate the cells

with the fluorescent lipids to allow for their incorporation into the plasma membrane.

Induction of Fusion:

Mix the labeled and unlabeled cell populations.

Add the fusion-inducing agent and incubate under conditions that promote cell-cell fusion.

Flow Cytometry Analysis:

Acquire data on a flow cytometer.

Excite the cells with a 488 nm laser.

Measure the emission in both the NBD (e.g., 530/30 nm bandpass filter) and Rhodamine

(e.g., 585/42 nm bandpass filter) channels.

Data Analysis:

Gate on the cell population of interest.

Calculate a FRET ratio (e.g., Acceptor Intensity / Donor Intensity) for each cell.

A decrease in the FRET ratio over time or in response to the fusion agent indicates

membrane fusion.

Signaling Pathway Diagram
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Caption: Principle of FRET-based membrane fusion assay.

Application 3: Analysis of Lipid Rafts and Membrane
Microdomains
NBD-labeled cholesterol analogs, such as NBD-cholesterol, can be used to study the dynamics

and composition of lipid rafts. Lipid rafts are specialized membrane microdomains enriched in

cholesterol and sphingolipids.

Principle of Lipid Raft Analysis
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NBD-cholesterol, when incorporated into cellular membranes, will preferentially partition into

specific membrane domains based on their lipid composition and order. By co-staining with

known lipid raft markers (e.g., cholera toxin B subunit that binds to GM1 gangliosides), the

association of NBD-cholesterol with these domains can be quantified using flow cytometry.

Data Presentation: Lipid Raft Association
Parameter Description Expected Outcome Reference

Probe NBD-Cholesterol
Partitions into liquid-

ordered domains
[5]

Co-stain FITC-Cholera Toxin B
Labels GM1-rich lipid

rafts

Analysis
Co-localization (FRET

or dual-color analysis)

Increased co-

localization indicates

raft association

Perturbation

Cholesterol depletion

(e.g., with methyl-β-

cyclodextrin)

Decreased NBD-

cholesterol

association with rafts

Experimental Protocol: Lipid Raft Analysis
Materials:

NBD-cholesterol

FITC-conjugated Cholera Toxin B subunit

Cells of interest

Flow cytometer

Procedure:

Cell Labeling:

Incubate cells with NBD-cholesterol to allow for its incorporation into the membranes.
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Wash the cells and then incubate with FITC-Cholera Toxin B to label lipid rafts.

Flow Cytometry Analysis:

Acquire data on a flow cytometer, measuring fluorescence in both the NBD and FITC

channels.

Data Analysis:

Analyze the correlation between NBD-cholesterol fluorescence and FITC-Cholera Toxin B

fluorescence on a cell-by-cell basis. A high correlation suggests co-localization within lipid

rafts.

Alternatively, FRET between NBD-cholesterol (donor) and a suitable acceptor probe

localized in rafts can be measured.
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Caption: Analysis of NBD-cholesterol in lipid rafts.

Application 4: Investigating Cell Signaling Pathways
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NBD-labeled lipid precursors can be used to trace their metabolism and involvement in

signaling pathways. For example, NBD-sphingomyelin can be used to study the sphingomyelin-

ceramide signaling pathway, which is implicated in processes like apoptosis.[6]

Principle of Tracking Sphingolipid Signaling
Cells are incubated with NBD-sphingomyelin. Upon induction of a signaling cascade (e.g.,

apoptosis), sphingomyelinases cleave NBD-sphingomyelin to produce NBD-ceramide. The

increase in NBD-ceramide can be detected by flow cytometry, providing a readout of enzyme

activity and pathway activation.

Data Presentation: Apoptosis and Ceramide Production
Condition

NBD-Ceramide
Fluorescence (MFI)

Interpretation Reference

Control (untreated) Low

Basal

sphingomyelinase

activity

[7]

Apoptosis induction

(e.g., Fas ligand)
High

Activation of

sphingomyelinase,

ceramide production

[7]

Inhibitor of

sphingomyelinase +

Apoptosis induction

Low Pathway inhibition

Experimental Protocol: Sphingomyelin-Ceramide
Pathway Analysis
Materials:

NBD-sphingomyelin

Cells of interest

Apoptosis-inducing agent (e.g., Fas ligand, TNF-α)
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Sphingomyelinase inhibitor (optional)

Flow cytometer

Procedure:

Cell Labeling: Incubate cells with NBD-sphingomyelin.

Induction of Signaling: Treat cells with the apoptosis-inducing agent for a defined period.

Flow Cytometry Analysis: Acquire data and measure the fluorescence intensity in the NBD

channel.

Data Analysis: Compare the MFI of treated cells to control cells to quantify the increase in

NBD-ceramide.

Signaling Pathway Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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